2-(di-1H-indol-3-ylmethyl)-4-nitrophenol
Overview
Description
2-(di-1H-indol-3-ylmethyl)-4-nitrophenol is a useful research compound. Its molecular formula is C23H17N3O3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.12699141 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Decontamination
Nitrophenols, including compounds related to 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol, are recognized environmental contaminants. Their degradation and removal from the environment have been a subject of study. For example, research on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-Nitrophenol (4-NP), a compound structurally related to this compound. This degradation pathway highlights the potential of bioremediation in treating nitrophenol pollutants (Kitagawa et al., 2004).
Catalysis and Material Science
In the field of materials science, yttrium 3-(4-nitrophenyl)-2-propenoate has been studied as an effective corrosion inhibitor for copper alloy in saline solutions, demonstrating the potential of nitrophenol derivatives in protecting metals against corrosion (Nam et al., 2016). Additionally, the synthesis of novel benzofuro-indoles and amino-dibenzofurans through double functionalization of 2′-amino-biphenyl-2-ols, involving nitration and cycloetherification, highlights the applicability of such compounds in synthesizing complex organic structures with potential applications in drug development and organic electronics (Kumar et al., 2015).
Biological Activities
The study of new metal complexes of N3 tridentate ligand derived from indole and phenol derivatives has shown biological activity against various bacterial species. This suggests potential applications in developing new antibacterial agents (Al-Hamdani & Al Zoubi, 2015). Furthermore, the exploration of indole derivatives for nonsteroidal anti-inflammatory drugs highlights the medicinal chemistry applications of indole-nitrophenol compounds (Kumar et al., 2022).
Properties
IUPAC Name |
2-[bis(1H-indol-3-yl)methyl]-4-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c27-22-10-9-14(26(28)29)11-17(22)23(18-12-24-20-7-3-1-5-15(18)20)19-13-25-21-8-4-2-6-16(19)21/h1-13,23-25,27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEVDIFGBRSILE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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